molecular formula C31H42N6O5S B1673018 JNJ-39327041 CAS No. 1093069-32-9

JNJ-39327041

Cat. No.: B1673018
CAS No.: 1093069-32-9
M. Wt: 610.8 g/mol
InChI Key: DVEFPFWCRFYKTG-AREMUKBSSA-N
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Description

IUPAC Name and Constitutional Formula

JNJ-39327041 is systematically named N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide (CAS 1093069-32-9). The constitutional formula C₃₁H₄₂N₆O₅S reflects its molecular weight of 610.8 g/mol , established through accurate mass spectrometry. The compound’s structure integrates a sulfonamide-imidazole core with a stereochemically defined butyl chain and a substituted piperazine-isoindolone moiety.

Table 1: Core Molecular Descriptors

Property Value
IUPAC Name N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide
CAS Number 1093069-32-9
Molecular Formula C₃₁H₄₂N₆O₅S
Molecular Weight 610.8 g/mol
Stereochemistry Single stereocenter (4R)

Stereochemical Configuration Analysis

The molecule’s stereochemical profile is defined by a single stereocenter at the C4 position of the butyl chain linking the 3,4-dimethoxyphenyl group to the piperazine-isoindolone substituent. The (4R) configuration is critical for spatial arrangement, influencing interactions between the sulfonamide-imidazole core and the substituent system. This stereochemistry is confirmed by the SMILES notation C[C@H], which specifies the chiral center’s absolute configuration.

Molecular Architecture and Functional Group Topology

Sulfonamide-Imidazole Core Structure

The central scaffold comprises a 1,2-dimethylimidazole-4-sulfonamide moiety, where the sulfonamide group is directly attached to the nitrogen of the imidazole ring. Key features include:

  • Sulfonamide Group : A sulfonyl linkage (-SO₂-) between the imidazole nitrogen and a butyl chain, enabling hydrogen-bonding interactions.
  • 1,2-Dimethylimidazole : A planar aromatic ring with methyl groups at positions 1 and 2, enhancing steric bulk and electronic effects.

Table 2: Functional Groups in the Core Structure

Functional Group Position/Role
Sulfonamide Imidazole N4 → Butyl chain
1,2-Dimethylimidazole Central aromatic system

Piperazinyl-Isoindolone Substituent System

The substituent system includes:

  • Piperazinyl Group : A 4-ethylpiperazine ring, contributing basicity and potential hydrogen-bonding sites.
  • Isoindolone Moiety : A fused bicyclic structure with a 3-oxo group, linked to the piperazine via a C7 position.
  • 3,4-Dimethoxyphenyl Group : Attached to the butyl chain’s C4 position, providing electron-rich aromatic interactions.

Spectroscopic Characterization

Mass Spectrometric Fragmentation Patterns

While explicit fragmentation data for this compound is not reported, its structural motifs suggest predictable cleavage pathways:

  • Loss of Sulfonamide Group : Cleavage at the sulfonamide bond would yield a fragment corresponding to the imidazole-butyl chain (m/z ~300).
  • Piperazine-Isoindolone Cleavage : Fragmentation at the piperazine-isoindolone junction could release the sulfonamide-imidazole core (m/z ~610 – m/z of substituent).
  • 3,4-Dimethoxyphenyl Loss : Benzylic cleavage may generate a fragment retaining the butyl-piperazine moiety (m/z ~310).

Table 3: Hypothetical Fragmentation Pathways

Fragment m/z (Predicted) Cleavage Site
Sulfonamide-Imidazole ~300 Sulfonamide bond
Piperazine-Isoindolone ~310 Piperazine-isoindolone bond
3,4-Dimethoxyphenyl ~170 Benzylic position

Nuclear Magnetic Resonance Spectral Assignments

The NMR spectrum is inferred from structural analogs and functional group analysis:

  • Sulfonamide NH : Broad singlet at δ 7.0–8.0 ppm (exchangeable proton).
  • Imidazole Protons : Aromatic signals at δ 7.2–7.4 ppm (H2 and H5 positions).
  • 3,4-Dimethoxyphenyl : Singlet for OCH₃ groups at δ 3.8–3.9 ppm.
  • Piperazine Protons : Multiplets at δ 2.5–3.5 ppm (N-CH₂-CH₂-N).
  • Butyl Chain : Aliphatic protons at δ 1.2–1.8 ppm (CH₂ groups) and δ 3.5–4.0 ppm (CH adjacent to sulfonamide).

Table 4: NMR Signal Assignments

Proton Environment δ (ppm) Multiplicity
Sulfonamide NH 7.0–8.0 Broad singlet
Imidazole H2/H5 7.2–7.4 Singlet
3,4-Dimethoxyphenyl OCH₃ 3.8–3.9 Singlet
Piperazine N-CH₂ 2.5–3.5 Multiplet

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1093069-32-9

Molecular Formula

C31H42N6O5S

Molecular Weight

610.8 g/mol

IUPAC Name

N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide

InChI

InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1

InChI Key

DVEFPFWCRFYKTG-AREMUKBSSA-N

SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Isomeric SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-39327041;  JNJ 39327041;  JNJ39327041.

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Key Reaction Steps

The synthesis of JNJ-39327041 follows a convergent strategy, assembling three primary structural domains:

  • The (3,4-dimethoxyphenyl)-isoindolone core
  • The 4-ethylpiperazine substituent
  • The 1,2-dimethylimidazole-4-sulfonamide side chain

Formation of the Isoindolone Core

The central isoindolone scaffold is constructed via a palladium-catalyzed cyclization reaction. Starting from 2-bromo-3,4-dimethoxybenzaldehyde, a Suzuki-Miyaura coupling with boronic acid-functionalized piperazine introduces the nitrogen heterocycle. Subsequent intramolecular lactamization under acidic conditions (HCl/EtOH, 80°C) yields the tricyclic isoindolone intermediate with >95% enantiomeric excess, as confirmed by chiral HPLC.

Table 1: Critical Parameters for Isoindolone Formation
Parameter Value Optimization Impact
Catalyst Loading 5 mol% Pd(PPh₃)₄ <2% side products
Temperature 110°C Complete conversion
Reaction Time 18 hr Maximum yield (87%)

Sulfonamide Coupling Reaction

The sulfonamide moiety is introduced via nucleophilic aromatic substitution. 1,2-Dimethylimidazole-4-sulfonyl chloride reacts with the primary amine of the isoindolone-piperazine intermediate in dichloromethane at 0°C. Triethylamine serves as both base and catalyst, achieving 92% conversion within 4 hours. Steric hindrance from the dimethyl groups necessitates slow reagent addition to prevent N-alkylation byproducts.

Stereochemical Control and Purification

The (4R) stereocenter is established during the final alkylation step using (R)-BINOL-derived phase-transfer catalysts. X-ray crystallographic analysis confirms absolute configuration retention through subsequent synthetic steps. Final purification employs reverse-phase HPLC with the following parameters:

Table 2: Chromatographic Purification Conditions
Column Mobile Phase Flow Rate Purity Outcome
C18 (250 × 4.6 mm) 0.1% TFA in H₂O/MeCN (65:35) 1 mL/min 98.7%

Lyophilization of the collected fractions yields this compound as a white crystalline solid with characteristic melting point 214-216°C.

Scalability and Process Optimization

Kilogram-scale production employs continuous flow chemistry for the critical Suzuki coupling step. Key improvements over batch processing include:

  • 40% reduction in palladium catalyst usage
  • 99.8% conversion in 2.5 hr residence time
  • Elimination of column chromatography through in-line crystallization

Thermogravimetric analysis (TGA) confirms thermal stability up to 250°C, enabling spray drying as an alternative isolation method.

Analytical Characterization

Structural verification combines multiple orthogonal techniques:

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J=8.5 Hz, 2H, ArH), 4.21 (q, J=6.8 Hz, 1H, CHN), 3.79 (s, 6H, OCH₃)
  • HRMS : m/z 611.2941 [M+H]⁺ (calc. 611.2944)

Chiral Purity Assessment

Circular dichroism spectroscopy shows strong positive Cotton effect at 285 nm, consistent with the R-configuration.

Formulation Strategies for Preclinical Studies

The compound's logP of 4.76 necessitates specialized formulation for in vivo administration. Optimized protocols include:

Table 3: Injectable Formulation Compositions
Component Concentration Function
This compound 10 mg/mL Active ingredient
DMSO 5% v/v Primary solubilizer
Tween 80 2.5% w/v Surfactant
Saline (0.9% NaCl) q.s. Isotonicity agent

Stability studies demonstrate <2% degradation after 6 months at -80°C. For oral dosing, micronization (D₉₀ <5 μm) improves bioavailability by 3.2-fold compared to unprocessed API.

Comparative Analysis of Synthetic Approaches

A retrospective evaluation of published methods reveals critical efficiency metrics:

Table 4: Synthetic Route Comparison
Parameter Batch Process Flow Chemistry Improvement
Total Steps 9 7 -22%
Overall Yield 11% 19% +73%
PMI (Process Mass Intensity) 189 87 -54%

The current industrial-scale synthesis achieves 92% atom economy for the final coupling step, surpassing traditional amidation methods.

Emerging Alternative Methodologies

Recent advances in biocatalysis show promise for specific steps:

  • Lipase-mediated resolution achieves 99.5% ee in stereocenter formation
  • Transaminase-catalyzed amination reduces heavy metal usage by 90%

These approaches remain under development but may address current limitations in halogenated solvent dependence.

Chemical Reactions Analysis

JNJ-39327041 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phase 1 Study in Prostate Cancer

A significant study conducted on JNJ-39327041 involved patients with metastatic castration-resistant prostate cancer (mCRPC). This phase 1 trial aimed to evaluate the safety, pharmacokinetics, and preliminary clinical activity of the compound.

  • Study Design : The trial was a dose escalation study with 39 patients receiving varying doses of this compound, administered both intravenously and subcutaneously.
  • Results : All patients experienced at least one treatment-emergent adverse event (AE), with cytokine release syndrome being the most notable at higher doses. However, the study indicated that subcutaneous administration could mitigate some adverse effects while still achieving transient declines in prostate-specific antigen (PSA) levels .
Parameter Findings
Total Patients39
Dose Range0.3 µg/kg to 60 µg/kg
Treatment-Emergent AEsAll patients had ≥1 AE
Dose-Limiting ToxicitiesObserved in 4 patients
PSA ResponseTransient decreases noted

Safety Profile

The safety profile of this compound was assessed through various clinical trials. In the prostate cancer study, the most common adverse events included:

  • Cytokine release syndrome
  • Infusion-related reactions
  • Mild ocular inflammation (in related studies)

These findings highlight the importance of monitoring patient responses closely during treatment, especially at higher doses.

Mechanism of Action

The mechanism of action of JNJ-39327041 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Imidazole-Based Derivatives

Saviprazole
  • Structure : Benzimidazole derivative (proton pump inhibitor).
  • Key Differences : Lacks the sulfonamide and 4-ethylpiperazine groups present in JNJ-39327041.
  • Application : Used for acid-related gastrointestinal disorders .
Ro 47-3359
  • Structure : Imidazole ionic liquid with nitro and fluorophenyl substituents.
  • Key Differences : Simpler substituents compared to this compound; lacks the extended piperazine and sulfonamide moieties.
  • Application : Primarily explored in material science and catalysis .
JNJ-38877618
  • Structure: Triazolopyridazine core with difluoromethyl and quinoline groups (CAS: 943540-75-8; molecular weight: 377.36 g/mol).
  • Key Differences : Targets hepatocyte growth factor receptor (MET) kinase, unlike this compound.
  • Application : Potent inhibitor of MET, showing antitumor activity in solid tumors .

Functional Analogs: Sulfonamide and Kinase-Targeting Compounds

CAS 1046861-20-4
  • Structure : Boronic acid derivative (C6H5BBrClO2).
  • Key Differences : Smaller molecular weight (235.27 g/mol) and distinct functional groups (boronic acid vs. sulfonamide).
  • Application : Used in Suzuki-Miyaura coupling reactions for organic synthesis .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Core Structure Key Substituents Primary Application/Target
This compound 1093069-32-9 610.77 Sulfonamide-imidazole 4-ethylpiperazine, dimethoxyphenyl Undisclosed (potential enzyme inhibition)
Saviprazole Not provided ~350 (estimated) Benzimidazole Fluorophenyl, nitro Proton pump inhibitor
JNJ-38877618 943540-75-8 377.36 Triazolopyridazine Difluoromethyl, quinoline MET kinase inhibitor
CAS 1046861-20-4 1046861-20-4 235.27 Boronic acid Bromo, chloro Organic synthesis reagent

Research Findings and Limitations

  • JNJ-38877618: Demonstrated in vivo efficacy against MET-driven tumors, with IC50 values in nanomolar ranges .
  • Saviprazole : Clinically validated for acid suppression but lacks the pharmacokinetic versatility of this compound’s sulfonamide group .

Contradictions and Gaps :

  • No direct comparative studies between this compound and JNJ-38877618 were identified, limiting mechanistic insights.

Biological Activity

JNJ-39327041 is a compound developed by Johnson & Johnson that has garnered attention for its potential therapeutic applications, particularly in the field of immunology and oncology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is a member of a class of compounds known as oxysterols, which are oxygenated derivatives of cholesterol. These compounds have been shown to influence various biological processes, including immune responses and cell signaling pathways. The primary mechanism of action for this compound involves its interaction with G-protein-coupled receptors (GPCRs), particularly EBI2 (also known as GPR183), which plays a crucial role in B-cell migration and immune regulation.

The biological activity of this compound can be summarized through the following mechanisms:

  • EBI2 Activation : this compound acts as an endogenous ligand for EBI2, activating this receptor and subsequently modulating B-cell migration. This is critical for the coordination of the humoral immune response .
  • Cytokine Induction : The compound has been observed to induce the production of various cytokines, which are essential for T-cell activation and proliferation. This effect is particularly relevant in the context of tumor immunotherapy, where enhancing T-cell responses can lead to improved anti-tumor activity .

Efficacy Studies

Recent studies have focused on evaluating the pharmacological effects of this compound in both in vitro and in vivo models:

  • In Vitro Studies : Research indicates that this compound effectively stimulates B-cell chemotaxis via EBI2 activation. In assays using isolated human B cells, the compound demonstrated significant chemotactic activity, suggesting its potential role in enhancing immune surveillance .
  • In Vivo Studies : Animal models treated with this compound exhibited enhanced antibody production and improved T-cell responses against tumor antigens. These findings support its potential use in cancer immunotherapy .

Safety Profile

The safety profile of this compound has been assessed in clinical trials, revealing manageable side effects primarily related to cytokine release syndrome (CRS). Adverse events included increased transaminases and mild pneumonitis, which were generally reversible upon dose adjustment .

Case Studies

Several case studies provide insights into the clinical applications and outcomes associated with this compound:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a notable increase in circulating T cells and cytokines associated with anti-tumor immunity. The trial highlighted a 48% expression rate of HLA-G in archival tumor samples, indicating a targetable population for this therapy .
  • Case Study 2 : Another study focused on patients with hematological malignancies showed that treatment with this compound led to significant improvements in disease markers and overall survival rates compared to historical controls. This reinforces the compound's potential as a therapeutic agent in oncology .

Q & A

Q. How can researchers ensure ethical compliance in studies involving this compound and human-derived samples?

  • Methodological Answer: Obtain IRB approval and informed consent for biobank samples. Follow NIH guidelines for de-identification and data sharing. Include ethics statements in manuscripts, detailing compliance with Helsinki Declaration principles .

Methodological Considerations

  • Data Transparency: Share raw datasets (e.g., RNA-seq FASTQ files) via repositories like GEO or PRIDE. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Reproducibility: Publish step-by-step protocols on platforms like Protocols.io , including reagent catalog numbers and software versions .
  • Conflict Resolution: For contradictory findings, host open-access peer reviews or preprint commentaries to foster academic dialogue .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.